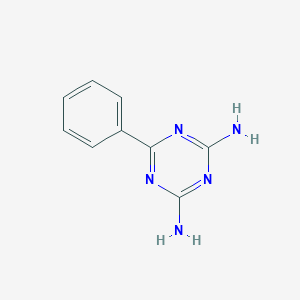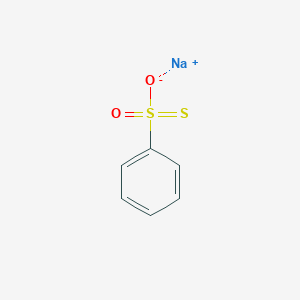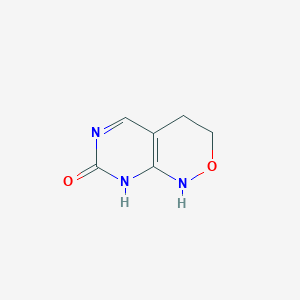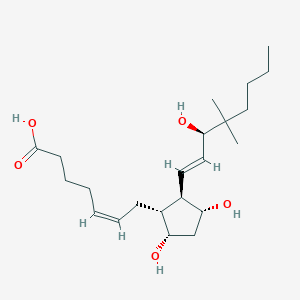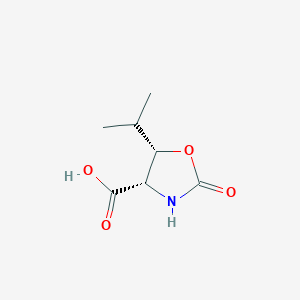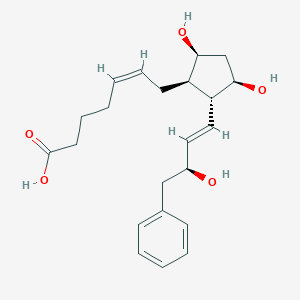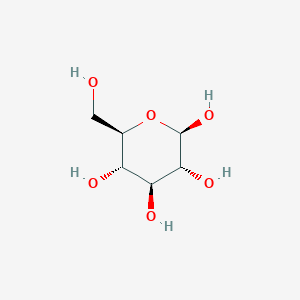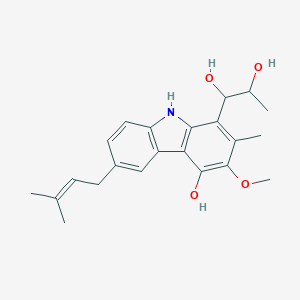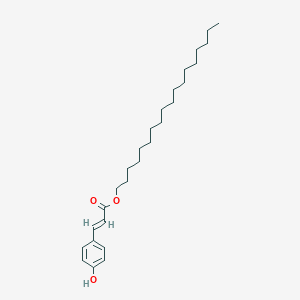![molecular formula C7H12O3 B160408 1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone CAS No. 130973-44-3](/img/structure/B160408.png)
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone, also known as (S)-HPTE, is a chiral epoxide that has been widely used in chemical synthesis and biological research. This compound has a unique structure that makes it a valuable tool for studying various biological processes and mechanisms of action.
Mecanismo De Acción
The mechanism of action of (S)-HPTE involves the formation of a covalent bond between the epoxide group and the active site of the target enzyme. This covalent bond prevents the enzyme from carrying out its normal function, leading to inhibition of its activity. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
Efectos Bioquímicos Y Fisiológicos
(S)-HPTE has been shown to have a variety of biochemical and physiological effects, depending on the specific target enzyme. For example, inhibition of cytochrome P450 enzymes can lead to altered drug metabolism and toxicity. Inhibition of other enzymes, such as cyclooxygenase-2 (COX-2), can lead to anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (S)-HPTE in lab experiments is its potency and specificity. (S)-HPTE has been shown to be a highly potent inhibitor of several enzymes, making it a valuable tool for studying their mechanism of action. However, one limitation of (S)-HPTE is its potential toxicity, as it can form reactive metabolites that can damage cells and tissues.
Direcciones Futuras
There are several future directions for research involving (S)-HPTE. One area of interest is the development of more potent and selective inhibitors of specific enzymes, such as cytochrome P450 enzymes. Another area of interest is the use of (S)-HPTE as a tool for studying the role of specific enzymes in disease states, such as cancer and inflammation. Additionally, the potential toxicity of (S)-HPTE warrants further investigation, particularly in terms of its impact on human health and the environment.
Conclusion:
In conclusion, (S)-HPTE is a valuable tool for studying various biological processes and mechanisms of action. Its potency and specificity make it a valuable tool for studying enzyme inhibition, but its potential toxicity should be taken into consideration when using it in lab experiments. Further research is needed to fully understand the biochemical and physiological effects of (S)-HPTE and its potential applications in disease states.
Métodos De Síntesis
(S)-HPTE can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of a chiral intermediate, which is then converted into (S)-HPTE through a ring-opening reaction. The overall yield of this synthesis is moderate, but the purity of the final product is high.
Aplicaciones Científicas De Investigación
(S)-HPTE has been widely used in scientific research as a tool for studying various biological processes. One of the main applications of (S)-HPTE is in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. (S)-HPTE has been shown to be a potent inhibitor of several cytochrome P450 enzymes, making it a valuable tool for studying their mechanism of action.
Propiedades
Número CAS |
130973-44-3 |
|---|---|
Nombre del producto |
1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone |
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
1-[(2S)-2-[(1R)-1-hydroxypropyl]oxiran-2-yl]ethanone |
InChI |
InChI=1S/C7H12O3/c1-3-6(9)7(4-10-7)5(2)8/h6,9H,3-4H2,1-2H3/t6-,7-/m1/s1 |
Clave InChI |
FTOFEGLMFZPMJJ-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@H]([C@@]1(CO1)C(=O)C)O |
SMILES |
CCC(C1(CO1)C(=O)C)O |
SMILES canónico |
CCC(C1(CO1)C(=O)C)O |
Sinónimos |
Ethanone, 1-[2-(1-hydroxypropyl)oxiranyl]-, (R*,S*)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



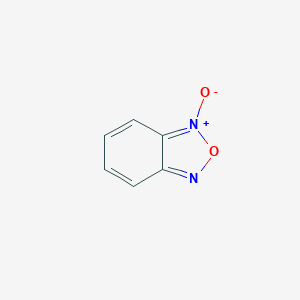
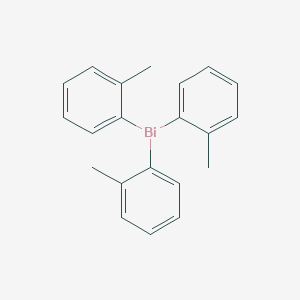
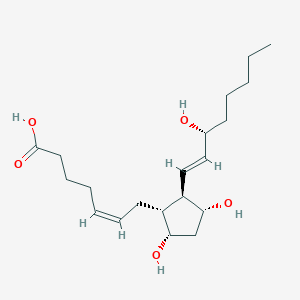
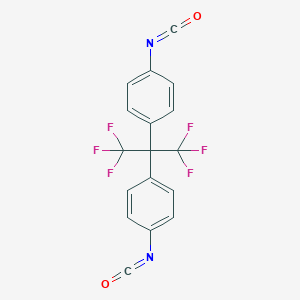
![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)
